2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that features a thiophene ring substituted with a chlorine atom and a sulfonyl group, as well as a furan ring attached to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the 5-chlorothiophene-2-sulfonyl chloride: This can be achieved by chlorosulfonation of 5-chlorothiophene.
Nucleophilic substitution: The sulfonyl chloride is then reacted with furan-2-ylmethylamine to form the sulfonamide.
Acetylation: The final step involves acetylation of the amine group to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene sulfide derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-bromothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide
- 2-((5-methylthiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide
- 2-((5-chlorothiophen-2-yl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
2-((5-chlorothiophen-2-yl)sulfonyl)-N-(furan-2-ylmethyl)acetamide is unique due to the presence of both a thiophene and a furan ring, which confer distinct electronic properties. The chlorine atom on the thiophene ring also allows for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)sulfonyl-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4S2/c12-9-3-4-11(18-9)19(15,16)7-10(14)13-6-8-2-1-5-17-8/h1-5H,6-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLMBYMUKRUGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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